2-(furan-2-yl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The exact mass of the compound this compound is 338.08374688 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(furan-2-yl)-7-[(4-methylphenyl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-11-4-6-12(7-5-11)10-24-17-19-18-16(22)14-9-13(20-21(14)17)15-3-2-8-23-15/h2-9H,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPSLNKGFDUFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(furan-2-yl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS Number: 1040632-70-9) is a novel pyrazolo-triazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, particularly focusing on its antitumor properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.4 g/mol. The structure features a furan ring and a pyrazolo[1,5-d][1,2,4]triazin moiety linked by a sulfanyl group to a methylphenyl substituent. This unique architecture is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. Precursors such as furan derivatives and appropriate hydrazones are reacted under controlled conditions to yield the target compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The National Cancer Institute (NCI) conducted in vitro evaluations against various cancer cell lines:
- Cell Lines Tested : The compound was tested against leukemia HL-60 cells and several solid tumor lines.
- Results :
- The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range (less than 5 µM).
- Comparative studies indicated that it was more potent than standard chemotherapeutics like 5-fluorouracil (5-FU).
Table 1: Cytotoxicity Data Against HL-60 Cells
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | <5 | More potent than 5-FU |
| Doxorubicin | ~10 | Standard chemotherapeutic |
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Topoisomerase II : Studies have shown that it acts as a strong inhibitor of Topoisomerase II, which is critical for DNA replication and repair.
- Induction of Apoptosis : The compound has been observed to induce apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Analysis revealed that it causes cell cycle arrest at the G2/M phase.
Case Studies
A recent study explored the efficacy of this compound in combination therapies. It was administered alongside established chemotherapeutics to assess synergistic effects:
- Combination with Doxorubicin : This combination yielded enhanced cytotoxic effects compared to either agent alone.
Table 2: Synergistic Effects in Combination Therapy
| Treatment | IC50 (µM) | Effectiveness |
|---|---|---|
| Doxorubicin Alone | 10 | Standard |
| Compound Alone | <5 | Highly effective |
| Combination | <3 | Synergistic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
